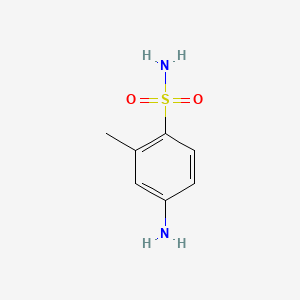

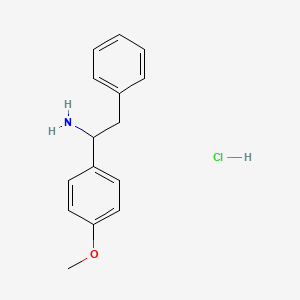

![molecular formula C17H18O B1274269 1-Pentanone, 1-[1,1'-biphenyl]-4-yl- CAS No. 42916-73-4](/img/structure/B1274269.png)

1-Pentanone, 1-[1,1'-biphenyl]-4-yl-

Overview

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves the creation of stereogenic centers and the use of bioisosteric structures to improve pharmacological properties. In the case of 1-Pentanone, 1-[1,1'-biphenyl]-4-yl-, related compounds have been synthesized through various innovative methods. For instance, the synthesis of enantioenriched α-chiral bicyclo[1.1.1]pentanes (BCPs) has been achieved via highly diastereoselective asymmetric enolate functionalization, which is significant due to BCPs' utility as surrogates for para-substituted arenes in medicinal chemistry . Additionally, the synthesis of pentacoordinate 1,2-oxastibetanes, which are potential intermediates in reactions involving stibonium ylides with carbonyl compounds, has been reported, showcasing the ability to control the reactivity of such compounds through reaction conditions . Furthermore, the synthesis and biological evaluation of 2-aminopentanophenones, including 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, have yielded selective inhibitors of dopamine and norepinephrine transporters .

Molecular Structure Analysis

The molecular structure of compounds related to 1-Pentanone, 1-[1,1'-biphenyl]-4-yl- is characterized by the presence of bicyclic and aromatic moieties. X-ray crystallographic analyses have revealed structures such as distorted trigonal bipyramidal geometries in pentacoordinate 1,2-oxastibetanes and very short hydrogen bonds in enol tautomers of derivatives of pentane-2,4-dione . These structural features are crucial for the compounds' reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of compounds structurally related to 1-Pentanone, 1-[1,1'-biphenyl]-4-yl- has been explored in various contexts. For example, the thermolysis of 1,2-oxastibetanes has been studied, revealing that the reaction conditions can lead to different products, such as oxiranes and olefins, with retention or inversion of configuration . Additionally, the synthesis of 1,3-bicyclo[1.1.1]pentanediyl-linked photochromic units has demonstrated the potential for quantitative resonance energy transfer between the excited state of a fluorophore and the closed form of photochromic units .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 1-Pentanone, 1-[1,1'-biphenyl]-4-yl- have been characterized through various spectroscopic techniques. For instance, the strong hydrogen bond in the enol tautomer of a pentane-2,4-dione derivative has been characterized by infrared spectroscopy . The crystal structure and biological activity of a thiadiazolyl pentane-1,5-dione compound have been elucidated, showing interactions that extend the molecules into a two-dimensional layer framework . Moreover, the synthesis of 1-(4-chloro-phenyl)-4,4-dimethyl-pentan-3-one has been optimized to achieve high yields and purity, demonstrating favorable economic and technical indices .

Scientific Research Applications

Liquid Crystals and Displays

New ylidene and spirocyclopropyl derivatives, including compounds related to 1-pentanone, 1-[1,1'-biphenyl]-4-yl, have been synthesized and found effective as chiral dopants for cholesteric liquid crystal compositions. These compositions are useful in creating bistable displays with low power consumption. The synthesized substances demonstrated the ability to induce cholesteric mesophase in a nematic solvent, showing promise for applications in liquid crystal display technologies (Semenenko et al., 2018).

Analytical and Forensic Science

In analytical and forensic sciences, various derivatives of 1-pentanone, 1-[1,1'-biphenyl]-4-yl, have been identified and characterized. These derivatives include several novel hydrochloride salts of cathinones, which were examined through spectroscopic studies such as GC-MS, IR, NMR, and single crystal X-ray diffraction. This research is crucial for the identification and classification of new substances in forensic investigations (Nycz et al., 2016).

Drug Abuse and Toxicology

The study of synthetic cathinones, including derivatives of 1-pentanone, 1-[1,1'-biphenyl]-4-yl, is significant in understanding new psychoactive substances. Research in this area focuses on the detection, identification, and characterization of new synthetic cathinones, aiding in the monitoring of drug abuse and contributing to toxicological analyses. This research is vital for public health and safety, as well as for legal and regulatory purposes (Apirakkan et al., 2018).

Safety and Hazards

Like many organic compounds, “1-Pentanone, 1-[1,1’-biphenyl]-4-yl-” can pose health risks if improperly handled. Inhalation, ingestion, or skin contact with this compound can cause irritations and may lead to more severe health issues, including damage to the central nervous system . It’s important to note that “1-Pentanone, 1-[1,1’-biphenyl]-4-yl-” is also flammable, making its handling and storage particularly critical .

properties

IUPAC Name |

1-(4-phenylphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-2-3-9-17(18)16-12-10-15(11-13-16)14-7-5-4-6-8-14/h4-8,10-13H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQDHVJDFYUJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068434 | |

| Record name | 1-Pentanone, 1-[1,1'-biphenyl]-4-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([1,1'-Biphenyl]-4-yl)pentan-1-one | |

CAS RN |

42916-73-4 | |

| Record name | 1-[1,1′-Biphenyl]-4-yl-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42916-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanone, 1-(1,1'-biphenyl)-4-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042916734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanone, 1-[1,1'-biphenyl]-4-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentanone, 1-[1,1'-biphenyl]-4-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

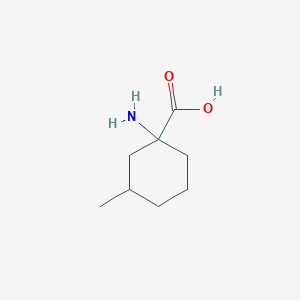

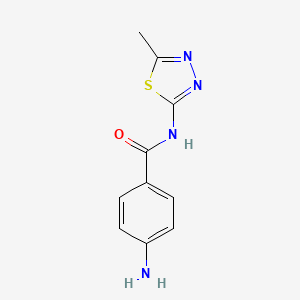

![1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1274186.png)